



Application Notes and Protocols for Compassionate Use of Latanoprost in Uncontrolled Glaucoma

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Compound of Interest		
Compound Name:	Latanoprost amide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the compassionate use of Latanoprost for patients with uncontrolled glaucoma. This document includes a summary of clinical data, detailed experimental protocols derived from published studies, and visualizations of key pathways and processes.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] Latanoprost, a prostaglandin F2 α analogue, is a first-line therapy for open-angle glaucoma and ocular hypertension, effectively reducing IOP by increasing the uveoscleral outflow of aqueous humor. [1][2][3] However, a subset of patients with uncontrolled glaucoma may not respond adequately to standard therapies or may be intolerant to them. In such cases, compassionate use protocols, also known as expanded access programs, can provide a pathway for patients to receive investigational treatments like Latanoprost before they are commercially available or for off-label uses.[1][4]

This document outlines the protocols and data from a significant compassionate use clinical trial of Latanoprost as an adjunctive therapy in patients with uncontrolled glaucoma on maximal tolerated medical therapy.



Quantitative Data Summary

The following tables summarize the key quantitative data from a multicenter, prospective compassionate use clinical trial involving Latanoprost for uncontrolled glaucoma.[5]

Table 1: Patient Demographics and Baseline Characteristics[5]

Characteristic	Value
Number of Patients	160
Number of Eyes	160
Mean Baseline IOP (± SD)	23.3 ± 6.9 mm Hg

Table 2: Intraocular Pressure (IOP) Reduction Over Time[5]

Time Interval	Mean IOP Reduction (± SD) in mm Hg
1 Month	4.1 ± 5.2
3 Months	4.0 ± 6.3
6 Months	3.7 ± 4.2

Table 3: Patient Response to Latanoprost Therapy[5]

Time Interval	Patients with ≥20% IOP Reduction (%)	Patients with ≥40% IOP Reduction (%)
1 Month	44.4% (64 of 144)	12.5% (18 of 144)
3 Months	43.0% (46 of 107)	8.4% (9 of 107)
6 Months	32.3% (10 of 31)	Not Reported

Table 4: Adverse Events[5]



Adverse Event	Percentage of Patients
Ocular Allergy or Irritation	5.0% (8 patients)

Experimental Protocols

The following protocols are based on the methodology of the compassionate use clinical trial of Latanoprost in patients with uncontrolled glaucoma on maximal tolerated medical therapy.[5]

Patient Selection Criteria

- Inclusion Criteria:
 - Patients with a diagnosis of glaucoma.
 - Uncontrolled IOP despite being on maximally tolerated medical therapy.
- Exclusion Criteria:
 - Known hypersensitivity to Latanoprost or its components.

Treatment Regimen

- Dosage: One drop of Latanoprost 0.005% ophthalmic solution.[5]
- Administration: Administered to the affected eye(s) once daily, between 6:00 PM and 8:00 PM.[5]
- Concomitant Medications: All other existing glaucoma medications were continued.

Follow-up and Data Collection

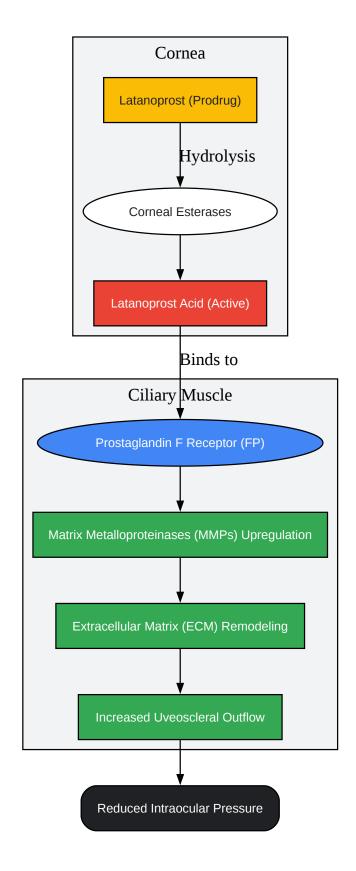
- Follow-up Visits: Scheduled at 1, 3, and 6 months post-initiation of Latanoprost therapy.[5]
- IOP Measurement: Intraocular pressure was measured between 2:00 PM and 4:00 PM at each follow-up visit.[5]
- Definition of a Responder: A patient with a reduction in intraocular pressure of at least 20% from their baseline measurement.[5]



• Adverse Event Monitoring: Patients were monitored for any ocular or systemic adverse events at each visit.

Mandatory Visualizations Latanoprost Signaling Pathway



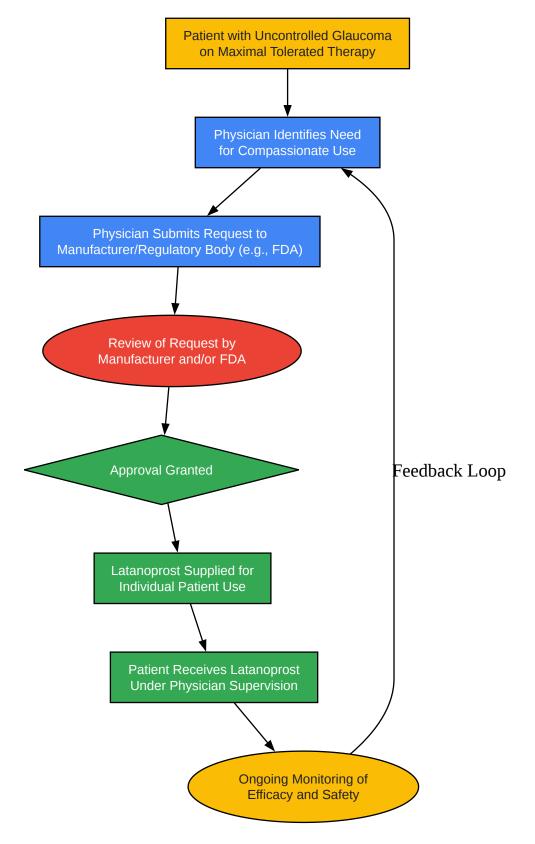


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Caption: Latanoprost's mechanism of action in reducing intraocular pressure.



Compassionate Use Protocol Workflow



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